molecular formula C16H26O4 B14204182 Diethyl 2-(2-cyclohexylethyl)but-2-enedioate CAS No. 827628-72-8

Diethyl 2-(2-cyclohexylethyl)but-2-enedioate

Cat. No.: B14204182
CAS No.: 827628-72-8
M. Wt: 282.37 g/mol
InChI Key: YJRFUKBNPZXQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(2-cyclohexylethyl)but-2-enedioate is an organic compound with the molecular formula C14H22O4. It is a diester derivative of butenedioic acid, featuring a cyclohexylethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(2-cyclohexylethyl)but-2-enedioate typically involves the esterification of butenedioic acid derivatives with ethanol in the presence of a catalyst. One common method includes the reaction of 2-cyclohexylacetic acid with diethyl maleate under reflux conditions . The reaction is facilitated by the presence of a dehydrating agent such as toluene, which helps in the removal of water formed during the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous distillation to purify the product and ensure high yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-cyclohexylethyl)but-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Diethyl 2-(2-cyclohexylethyl)but-2-enedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl 2-(2-cyclohexylethyl)but-2-enedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release butenedioic acid derivatives, which can then participate in further biochemical pathways. The cyclohexylethyl group may influence the compound’s hydrophobic interactions with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    Diethyl maleate: A similar diester with a simpler structure, lacking the cyclohexylethyl group.

    Diethyl fumarate: Another diester of butenedioic acid, differing in the geometric configuration of the double bond.

    Diethyl succinate: A related compound with a saturated carbon backbone.

Uniqueness

Diethyl 2-(2-cyclohexylethyl)but-2-enedioate is unique due to the presence of the cyclohexylethyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of specialized organic compounds and materials.

Properties

CAS No.

827628-72-8

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

diethyl 2-(2-cyclohexylethyl)but-2-enedioate

InChI

InChI=1S/C16H26O4/c1-3-19-15(17)12-14(16(18)20-4-2)11-10-13-8-6-5-7-9-13/h12-13H,3-11H2,1-2H3

InChI Key

YJRFUKBNPZXQGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(CCC1CCCCC1)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.